4-ethyl-N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dioxopiperazine-1-carboxamide
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Overview
Description
4-ethyl-N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dioxopiperazine-1-carboxamide is a useful research compound. Its molecular formula is C17H21N5O3S and its molecular weight is 375.45. The purity is usually 95%.
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Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 4-ethyl-N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dioxopiperazine-1-carboxamide typically involves multi-step organic reactions. Starting materials might include thiophene derivatives, pyrazole precursors, and ethyl piperazine carboxamide intermediates. A common synthetic route includes the formation of the pyrazole ring through a cyclization reaction, followed by the introduction of the thiophene substituent and the dioxopiperazine moiety. The reactions are typically carried out under controlled conditions using catalysts and reagents such as base, acid, or transition metal catalysts to facilitate the desired transformations.
Industrial Production Methods: : On an industrial scale, the production of this compound may involve optimized processes to ensure high yield and purity. This includes the use of flow chemistry, continuous processing, and automated synthesis techniques. Quality control measures like chromatography and spectroscopy are employed to monitor and verify the compound's structure and purity.
Chemical Reactions Analysis
Types of Reactions It Undergoes: : 4-ethyl-N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dioxopiperazine-1-carboxamide can undergo various types of chemical reactions, including oxidation, reduction, and substitution. Its pyrazole and thiophene rings can participate in electrophilic and nucleophilic aromatic substitution reactions.
Common Reagents and Conditions: : Common reagents include oxidizing agents like potassium permanganate for oxidation reactions and reducing agents like lithium aluminum hydride for reduction processes. Substitution reactions might involve halogenating agents or organometallic reagents under controlled temperatures and solvents.
Major Products Formed from These Reactions: : Products formed depend on the reaction conditions and reagents used. Oxidation may yield dioxo derivatives, reduction may produce reduced amines or alcohols, and substitution reactions can introduce various functional groups into the molecule, enhancing its reactivity and functionality.
Scientific Research Applications
Chemistry: : In organic chemistry, this compound is used as a building block for synthesizing more complex molecules and materials. Its unique structure makes it a valuable intermediate in developing new catalysts and reaction pathways.
Biology: : In biological research, it can serve as a molecular probe or ligand in studying enzyme activities, receptor binding, and other biochemical processes.
Medicine: : Its structural elements suggest potential as a pharmacophore, and researchers investigate its derivatives for their therapeutic properties, including anti-inflammatory, antiviral, or anticancer activities.
Industry: : In various industrial applications, it can be used in the development of advanced materials, specialty chemicals, and agrochemicals.
Mechanism of Action
Mechanism by Which the Compound Exerts Its Effects: : The compound’s mechanism of action can vary depending on its application. For example, in medicinal chemistry, it may interact with specific protein targets, modulating their activity through binding or inhibiting specific biochemical pathways.
Molecular Targets and Pathways Involved: : Depending on its structure, it may target enzymes, receptors, or nucleic acids. The pyrazole and thiophene moieties can be crucial for binding interactions, while the dioxopiperazine core may confer stability and specificity to the molecule’s action.
Comparison with Similar Compounds
Comparison with Other Similar Compounds, Highlighting Its Uniqueness: : Compared to other pyrazole or piperazine derivatives, 4-ethyl-N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dioxopiperazine-1-carboxamide stands out due to its combined structural features and resulting properties. It offers a unique combination of heterocyclic rings and functional groups, enhancing its versatility in different research contexts.
List the Similar Compounds: : Similar compounds might include 1-ethyl-3-(2-(5-methylthiophen-2-yl)-1H-pyrazol-3-yl)piperazine-2,3-dione, and N-(2-(5-methyl-1H-pyrazol-3-yl)ethyl)-2,3-dioxopiperazine-1-carboxamide, each with slightly varied structures and reactivities.
This should cover the main points. Happy to dive deeper if there's any specific section you'd like more detail on!
Properties
IUPAC Name |
4-ethyl-N-[2-(5-methyl-3-thiophen-2-ylpyrazol-1-yl)ethyl]-2,3-dioxopiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3S/c1-3-20-8-9-21(16(24)15(20)23)17(25)18-6-7-22-12(2)11-13(19-22)14-5-4-10-26-14/h4-5,10-11H,3,6-9H2,1-2H3,(H,18,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDQADSIXOHURJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NCCN2C(=CC(=N2)C3=CC=CS3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.